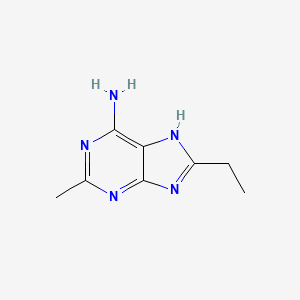
8-Ethyl-2-methyl-1H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2-methyl-1H-purin-6-amine is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of nucleic acids, such as DNA and RNA. This compound, specifically, is a modified purine with ethyl and methyl groups attached to its structure, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, followed by methylation at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethyl-2-methyl-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-2-methyl-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Ethyl-2-methyl-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups may influence its binding affinity and specificity. In biochemical pathways, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-1-methylpurine
- 1H-Purin-6-amine, 1-methyl-
- Adenine, 1-methyl-
Comparison: 8-Ethyl-2-methyl-1H-purin-6-amine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical and biological properties compared to other purine derivatives. These modifications can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
8-ethyl-2-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-5-12-6-7(9)10-4(2)11-8(6)13-5/h3H2,1-2H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
SKZWHOAYRGYJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=NC(=NC(=C2N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



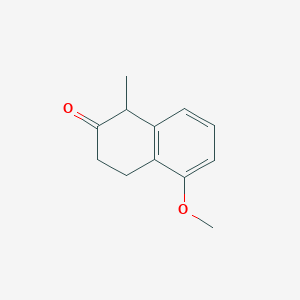
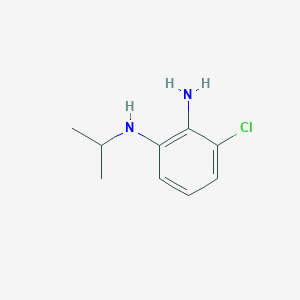
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
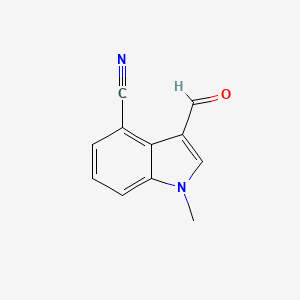

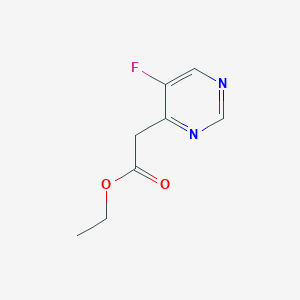

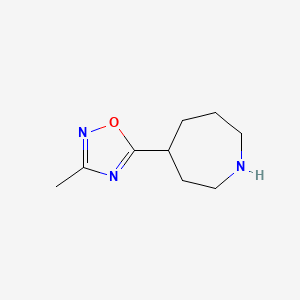

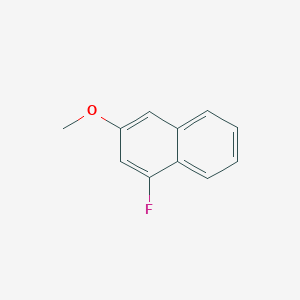
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
